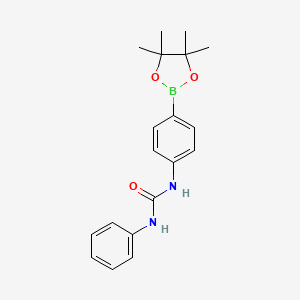

1-苯基-3-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)脲

描述

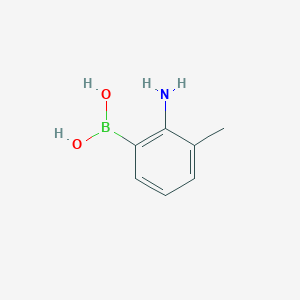

The compound is a derivative of phenylboronic acid, which is widely used in organic synthesis and catalysis . It contains a 1,3,2-dioxaborolane group, which is a common motif in boronic esters .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple phenyl rings and a 1,3,2-dioxaborolane group .Chemical Reactions Analysis

Boronic esters are known to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the phenyl rings and the 1,3,2-dioxaborolane group .科学研究应用

晶体结构和 DFT 研究

含有 1,3,2-二氧杂硼环-2-基的化合物由于其独特的结构性质而受到广泛研究。例如,Huang 等人(2021 年)研究了包括 4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基衍生物在内的化合物。他们使用 X 射线衍射和密度泛函理论 (DFT) 探索了它们的合成和晶体结构,揭示了它们的分子结构和物理化学性质 (Huang 等人,2021 年)。

硼化化合物在医药和化学中的应用

硼化化合物(如 4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基衍生物)在医学和化学研究中越来越受到关注。Morrison 等人(2010 年)描述了硼化鏻盐的合成,并评估了它们在各种细胞系中的细胞毒性和细胞摄取。这些化合物在癌症治疗和诊断成像中具有潜在应用 (Morrison 等人,2010 年)。

传感和检测应用

含有 4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基的化合物也因其在传感和检测中的应用而受到研究。Fu 等人(2016 年)合成了这些化合物的衍生物,用于有效检测过氧化氢蒸气(爆炸物检测中的关键成分)。他们的工作突出了这些化合物在安全和环境监测中的潜力 (Fu 等人,2016 年)。

作用机制

Target of Action

The compound “1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is primarily used in the fabrication of phosphorescent organic light-emitting diodes (PHOLEDs) . It acts as a host material for red, green, and blue phosphors .

Mode of Action

This compound interacts with its targets by facilitating the spin-orbit coupling . This process utilizes both singlet and triplet excitons, which are essential for the functioning of PHOLEDs . The compound’s mode of action also involves the Suzuki coupling reaction , enabled by the pinacolborane group .

Biochemical Pathways

The compound affects the electroluminescence performance of PHOLEDs . It plays a crucial role in the charge recombination efficiency , which is a key factor in the performance of PHOLEDs. The compound also mitigates triplet-triplet annihilation and concentration quenching phenomena , which are common issues in PHOLEDs.

Result of Action

The compound’s action results in high performance RGB-based PHOLEDs . Specifically, PHOLEDs based on this compound have been shown to achieve a maximum external quantum efficiency (EQE) of 19.4% . The compound also contributes to the low efficiency roll-off of these devices .

安全和危害

未来方向

属性

IUPAC Name |

1-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)14-10-12-16(13-11-14)22-17(23)21-15-8-6-5-7-9-15/h5-13H,1-4H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGAOVQYSHYZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

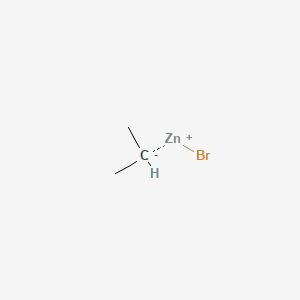

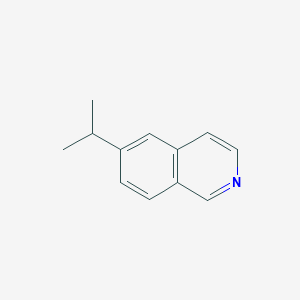

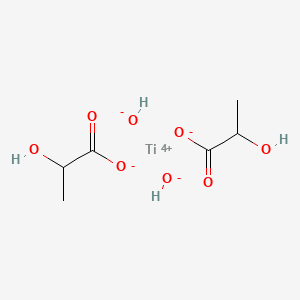

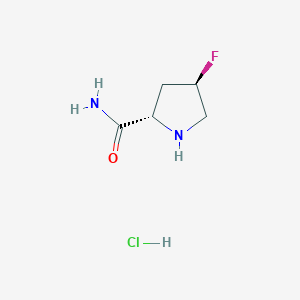

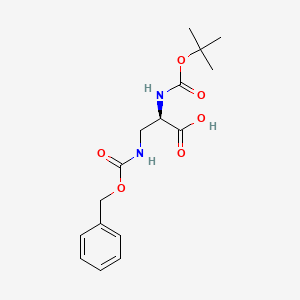

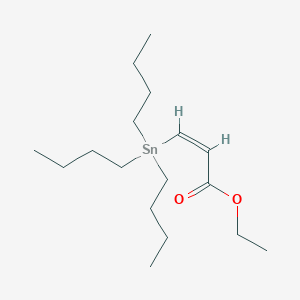

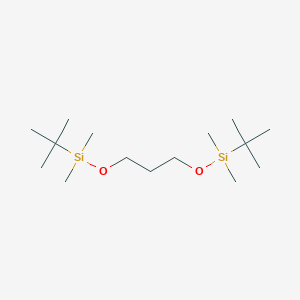

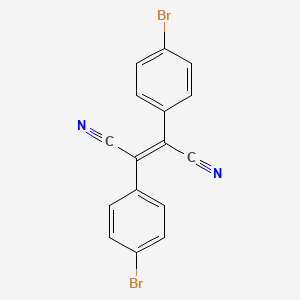

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)